4-(3-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Overview
Description
4-(3-Bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H11BrN4O2 and its molecular weight is 371.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tyrosine Kinase Inhibition : It is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibition is achieved through competitive binding at the ATP site of these enzymes, making it significant in cancer research and therapy (Rewcastle et al., 1998).
Anti-inflammatory Activity : Derivatives of this compound, such as 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine, have shown significant reduction in oedema volume, indicating potential anti-inflammatory properties (Kumar et al., 2017).
Quantum Chemical Characterization : This compound has been investigated for hydrogen bonding sites, an important aspect in drug design and molecular interactions (Traoré et al., 2017).
Anti-anoxic Activity : Certain derivatives of this compound, like 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine, have shown potent anti-anoxic activity, which could be significant in the treatment of cerebral disorders (Kuno et al., 1993).
Antimicrobial Application : When incorporated into polyurethane varnish and printing ink, certain derivatives showed very good antimicrobial effects, indicating potential use in material sciences and coatings (El‐Wahab et al., 2015).
Chemical Reactivity Studies : Investigations into the chemical reactivity of positions in Biginelli-type compounds related to this compound have led to the synthesis of new dihydropyrimidine derivatives, useful in various chemical applications (Namazi et al., 2001).
Antibacterial and Antifungal Properties : Some derivatives exhibit excellent antibacterial activity against various bacterial strains and antifungal activity, making them candidates for pharmaceutical applications (Thanusu et al., 2010).
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2/c17-12-5-1-3-10(7-12)14-9-15(20-16(18)19-14)11-4-2-6-13(8-11)21(22)23/h1-9H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSKYRFLRMBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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